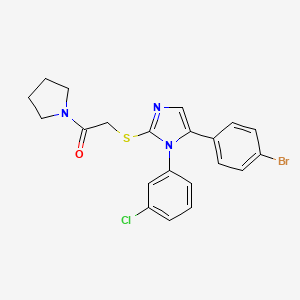

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

This compound is a sulfur-containing imidazole derivative featuring a 4-bromophenyl group at position 5, a 3-chlorophenyl group at position 1 of the imidazole core, and a pyrrolidine-substituted ethanone moiety linked via a thioether bond. The bromo and chloro substituents likely enhance lipophilicity and influence binding interactions, while the pyrrolidine group may improve solubility and metabolic stability.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrClN3OS/c22-16-8-6-15(7-9-16)19-13-24-21(26(19)18-5-3-4-17(23)12-18)28-14-20(27)25-10-1-2-11-25/h3-9,12-13H,1-2,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZCUHJZMRFLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an imidazole ring, bromophenyl and chlorophenyl groups, and a pyrrolidine moiety. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone |

| CAS Number | 1226441-90-2 |

| Molecular Formula | C21H16BrClN4OS |

| Molecular Weight | 519.9 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, modulating various biochemical pathways. Such interactions can lead to significant effects on cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The compound under discussion has been evaluated for its efficacy against various cancer cell lines, demonstrating potential growth inhibition at nanomolar concentrations.

Antimicrobial Properties

Research has also explored the antimicrobial potential of imidazole derivatives. In vitro studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism typically involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of structurally similar imidazole compounds. The results indicated that these compounds could inhibit the proliferation of leukemia cells at IC50 values ranging from 0.3 to 1.2 µM through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antimicrobial Activity

In another research effort, a series of nitroimidazole derivatives were synthesized and tested against various bacterial strains, including MRSA and K. pneumoniae. These compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low doses .

Tables Summarizing Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer | MV4-11 (leukemia) | 0.3 - 1.2 µM |

| Antibacterial | MRSA | 0.5 - 10 µg/mL |

| Antibacterial | K. pneumoniae | 0.8 - 12 µg/mL |

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities

Key Observations :

- The target compound’s bromo/chloro substitution pattern is distinct from fluorophenyl or methoxyphenyl groups in analogues, which may alter electronic properties and target selectivity .

- Thioether-linked groups like pyrrolidinyl ethanone (target) vs. oxadiazole () or thiazoleamide () influence solubility and hydrogen-bonding capacity.

Pharmacological Activity

- Antifungal Potential: The benzo[b]thienyl derivative in exhibited antimycotic activity, suggesting that the target compound’s halogenated aryl groups and thioether linkage could similarly target fungal enzymes like CYP51.

- Anti-inflammatory Potential: Compounds with thiazoleamide-thioether groups () showed COX1/2 inhibition, implying that the pyrrolidinyl ethanone group in the target compound may modulate cyclooxygenase activity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The pyrrolidine group in the target compound may improve solubility relative to purely aromatic analogues .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions starting with the formation of the imidazole core. A common approach includes:

- Step 1: Condensation of 4-bromophenyl and 3-chlorophenyl precursors to form the imidazole ring using catalysts like ammonium acetate under reflux in acetic acid .

- Step 2: Introduction of the thioether group via nucleophilic substitution, employing thiourea or sodium hydride in dry THF .

- Step 3: Coupling with pyrrolidine-1-yl ethanone using a coupling agent (e.g., DCC or EDCI) in dichloromethane under nitrogen atmosphere .

Optimization Tips: - Monitor reaction progress via TLC and HPLC to isolate intermediates .

- Adjust solvent polarity (e.g., switching from THF to DMF) to improve yields of hydrophobic intermediates .

Basic: How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify substituent positions on the imidazole ring and confirm the thioether linkage. For example, the sulfur atom’s deshielding effect shifts adjacent proton signals to δ 3.8–4.2 ppm .

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 528.98) and detect isotopic patterns from bromine and chlorine .

- X-ray Crystallography: Single-crystal analysis resolves ambiguities in stereochemistry, as demonstrated for structurally analogous imidazole derivatives .

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare with structurally similar compounds showing activity in the 10–50 µM range .

- Enzyme Inhibition Studies: Target kinases or proteases due to the imidazole-thioether motif’s affinity for metal ions in active sites .

- Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) to determine logP values, critical for downstream pharmacokinetic studies .

Advanced: How can computational modeling predict its reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazole ring’s electron-deficient regions may favor interactions with π-acidic biological targets .

- Molecular Docking: Use AutoDock Vina to simulate binding to proteins like COX-2 or EGFR. Prioritize poses where the 4-bromophenyl group occupies hydrophobic pockets .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Advanced: How can contradictions in spectral or bioactivity data be resolved?

Methodological Answer:

- Spectral Discrepancies: If NMR signals overlap, use 2D techniques (e.g., COSY, HSQC) or substitute deuterated solvents (e.g., DMSO-d vs. CDCl) to resolve splitting patterns .

- Bioactivity Variability: Replicate assays with stricter controls (e.g., ATP concentration in kinase assays) or test metabolite stability via LC-MS to rule out degradation artifacts .

Advanced: What experimental designs are optimal for studying its environmental stability?

Methodological Answer:

- Hydrolytic Degradation: Incubate the compound in buffers (pH 3–10) at 37°C for 48 hours. Analyze degradation products via LC-MS; bromine-containing fragments may persist due to C-Br bond stability .

- Photolysis Studies: Expose to UV light (λ = 254 nm) and monitor aryl chloride/bromide cleavage using GC-MS .

- Ecotoxicology: Use Daphnia magna acute toxicity tests to evaluate EC values, comparing with structurally related environmental contaminants .

Advanced: How can researchers optimize its interaction with biological targets?

Methodological Answer:

- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing bromine with methoxy groups) to assess impact on binding affinity .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to identify enthalpic (e.g., hydrogen bonds) vs. entropic (hydrophobic) contributions .

- Fragment-Based Design: Use the thioether moiety as a linker to conjugate pharmacophores (e.g., fluorinated groups) for improved target engagement .

Advanced: What strategies mitigate challenges in reaction scale-up?

Methodological Answer:

- Catalyst Screening: Replace homogeneous catalysts (e.g., Pd(OAc)) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .

- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., imidazole ring formation) to enhance safety and reproducibility .

- Byproduct Analysis: Use LC-MS to trace side products (e.g., pyrrolidine oxidation) and adjust inert gas purging protocols .

Advanced: How does its structure compare to analogs with reported bioactivity?

Comparative Analysis:

| Structural Feature | This Compound | Analog (e.g., ) | Impact on Activity |

|---|---|---|---|

| Halogen Substituents | 4-Bromo, 3-chloro | 4-Bromo only () | Enhanced lipophilicity and target affinity |

| Heterocycle Linkage | Thioether | Thiazolidine () | Thioether improves metabolic stability |

| Pyrrolidine Moiety | Present | Piperidine () | Pyrrolidine may reduce hERG channel liability |

Advanced: What analytical methods detect its degradation products in biological matrices?

Methodological Answer:

- LC-HRMS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydroxylated or demethylated metabolites .

- Radiolabeling: Incorporate C at the ethanone carbon to track biodegradation pathways in rodent models .

- Cryo-EM: Resolve adducts with serum albumin to identify binding sites that influence bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.